molecular formula C14H9Cl2N B571836 2-Chloro-4-(3-chloro-4-methylphenyl)benzonitrile CAS No. 1355248-19-9

2-Chloro-4-(3-chloro-4-methylphenyl)benzonitrile

Cat. No.: B571836
CAS No.: 1355248-19-9
M. Wt: 262.133
InChI Key: NKBQLZOQDSLIIB-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-chloro-4-methylphenyl)benzonitrile (CAS: 1068162-79-7) is a dichlorinated biphenyl-dicarbonitrile derivative with the molecular formula C₁₄H₆Cl₂N₂. It features a benzonitrile core substituted with a chloro group at position 2 and a 3-chloro-4-methylphenyl group at position 4 (Figure 1). This compound is characterized by its high lipophilicity due to the presence of aromatic chloro and methyl substituents, which influence its electronic and steric properties. It is frequently utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of androgen receptor (AR) antagonists for cancer therapy .

Properties

IUPAC Name

2-chloro-4-(3-chloro-4-methylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N/c1-9-2-3-10(6-13(9)15)11-4-5-12(8-17)14(16)7-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBQLZOQDSLIIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00742817
Record name 3,3'-Dichloro-4'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355248-19-9
Record name [1,1′-Biphenyl]-4-carbonitrile, 3,3′-dichloro-4′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355248-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3'-Dichloro-4'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-chloro-4-methylphenyl)benzonitrile typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 3-chloro-4-methylphenyl isocyanate with a suitable nucleophile under controlled conditions . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-chloro-4-methylphenyl)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines .

Scientific Research Applications

2-Chloro-4-(3-chloro-4-methylphenyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-chloro-4-methylphenyl)benzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine atoms may also participate in halogen bonding, further affecting the compound’s activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 2-Chloro-4-(3-chloro-4-methylphenyl)benzonitrile can be better understood through comparison with analogous benzonitrile derivatives. Below is a detailed analysis of its similarities and differences with structurally related compounds.

Substituent Effects and Electronic Properties

Compound Name Substituents Key Functional Groups Molecular Formula Molecular Weight
This compound 2-Cl, 4-(3-Cl-4-MePh) Chloro, methyl, benzonitrile C₁₄H₆Cl₂N₂ 273.12 g/mol
2-Chloro-4-(trifluoromethyl)benzonitrile 2-Cl, 4-CF₃ Chloro, trifluoromethyl C₈H₃ClF₃N 205.56 g/mol
2-Chloro-4-(3-methoxyphenyl)benzonitrile 2-Cl, 4-(3-MeOPh) Chloro, methoxy C₁₄H₁₀ClNO 243.69 g/mol
2-Chloro-4-(methylamino)benzonitrile 2-Cl, 4-NHMe Chloro, methylamino C₈H₇ClN₂ 166.61 g/mol
  • Electronic Effects: The trifluoromethyl group in 2-Chloro-4-(trifluoromethyl)benzonitrile is strongly electron-withdrawing, enhancing electrophilic reactivity compared to the electron-neutral methyl group in the target compound . The methoxy group in 2-Chloro-4-(3-methoxyphenyl)benzonitrile is electron-donating, increasing resonance stabilization but reducing metabolic stability compared to chloro substituents . The methylamino group in 2-Chloro-4-(methylamino)benzonitrile introduces basicity, improving aqueous solubility in acidic environments .

Physicochemical Properties

Property Target Compound 2-Chloro-4-(3-methoxyphenyl)benzonitrile 2-Chloro-4-(trifluoromethyl)benzonitrile
Solubility Low (lipophilic) Moderate (methoxy enhances polarity) Very low (CF₃ increases hydrophobicity)
Melting Point Not reported Not reported 85–87°C
Stability Stable under inert conditions Susceptible to oxidative demethylation Hydrolytically stable

Biological Activity

2-Chloro-4-(3-chloro-4-methylphenyl)benzonitrile is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

The compound has the following chemical structure:

  • Molecular Formula : C15H12Cl2N
  • Molecular Weight : 283.17 g/mol
  • CAS Number : 253679-13-9

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of chloro groups enhances its reactivity and binding affinity to proteins, which can modulate several biochemical pathways. This compound has been investigated for its potential antimicrobial and anticancer properties.

Anticancer Activity

Several studies have focused on the anticancer potential of this compound. For instance, a study evaluated its cytotoxic effects against various cancer cell lines, including HT-29 (human colon adenocarcinoma) and MCF7 (human breast adenocarcinoma). The results indicated significant cytotoxicity, suggesting that the compound may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest.

Cell LineIC50 (µM)Reference
HT-2925.3
MCF718.7

Antimicrobial Activity

In addition to anticancer properties, this compound has been studied for its antimicrobial effects. It exhibited activity against a range of bacterial strains, demonstrating potential as a lead compound in antibiotic development.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. The synthetic route can vary based on the desired purity and yield.

  • Starting Materials :
    • 3-Chloro-4-methylphenylboronic acid
    • Benzonitrile derivatives
  • Procedure :
    • Combine the starting materials in a suitable solvent.
    • Heat under reflux for several hours.
    • Purify the product using column chromatography.

Case Studies

A notable case study involved the evaluation of this compound's effectiveness in inhibiting specific enzymes related to cancer progression. The study utilized enzyme assays to determine the inhibitory concentration required to achieve a significant reduction in enzyme activity.

Results from Case Study

The compound demonstrated an IC50 value of approximately 15 µM against a target enzyme involved in tumor growth regulation. This finding supports its potential utility as a therapeutic agent in cancer treatment.

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